molecular formula C9H13BrN2O B1381172 (2R)-2-[(5-bromopyridin-2-yl)amino]butan-1-ol CAS No. 1807939-43-0

(2R)-2-[(5-bromopyridin-2-yl)amino]butan-1-ol

Cat. No.: B1381172
CAS No.: 1807939-43-0
M. Wt: 245.12 g/mol
InChI Key: FCWKXTMGIGNUTC-MRVPVSSYSA-N
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Description

(2R)-2-[(5-bromopyridin-2-yl)amino]butan-1-ol is an organic compound that belongs to the class of amino alcohols. This compound features a bromopyridine moiety attached to an amino butanol structure, which can impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[(5-bromopyridin-2-yl)amino]butan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromopyridine and ®-2-aminobutan-1-ol.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to ensure the desired product is obtained.

    Purification: The final product is purified using techniques like recrystallization, chromatography, or distillation to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[(5-bromopyridin-2-yl)amino]butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution can introduce various functional groups into the pyridine ring.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it useful in biochemical studies.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2R)-2-[(5-bromopyridin-2-yl)amino]butan-1-ol would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-[(5-chloropyridin-2-yl)amino]butan-1-ol: Similar structure with a chlorine atom instead of bromine.

    (2R)-2-[(5-fluoropyridin-2-yl)amino]butan-1-ol: Similar structure with a fluorine atom instead of bromine.

    (2R)-2-[(5-iodopyridin-2-yl)amino]butan-1-ol: Similar structure with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in (2R)-2-[(5-bromopyridin-2-yl)amino]butan-1-ol can impart unique reactivity and properties compared to its halogenated analogs. Bromine’s size and electronegativity can influence the compound’s chemical behavior and interactions.

Properties

IUPAC Name

(2R)-2-[(5-bromopyridin-2-yl)amino]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O/c1-2-8(6-13)12-9-4-3-7(10)5-11-9/h3-5,8,13H,2,6H2,1H3,(H,11,12)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWKXTMGIGNUTC-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CO)NC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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